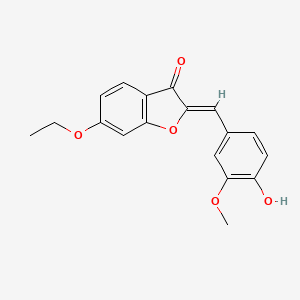

(Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one

Description

The compound (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone class of heterocyclic molecules, characterized by a benzofuranone core with a substituted benzylidene group at the C2 position. Its Z-configuration is stabilized by intramolecular hydrogen bonding between the ketone oxygen and the hydroxyl group on the benzylidene moiety.

Key structural features include:

- Ethoxy group at C6: Enhances lipophilicity compared to hydroxy or methoxy substituents.

- 4-Hydroxy-3-methoxybenzylidene: Provides hydrogen-bonding and electron-donating effects.

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-22-12-5-6-13-15(10-12)23-17(18(13)20)9-11-4-7-14(19)16(8-11)21-2/h4-10,19H,3H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVQYJIQKFGTNB-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethoxy-Substituted Phenolic Precursors

The benzofuran core is typically constructed through cyclization reactions. A widely adopted approach involves the Kostanecki-Robinson reaction , where 2-hydroxy-4-ethoxyacetophenone undergoes cyclodehydration in the presence of a base:

$$

\text{2-Hydroxy-4-ethoxyacetophenone} \xrightarrow[\text{Base (e.g., K}2\text{CO}3)]{\text{Heat}} \text{6-Ethoxybenzofuran-3-one} + \text{H}_2\text{O}

$$

This method, reported in analogous syntheses, achieves yields of 65–78% under refluxing acetone conditions. The ethoxy group is introduced early to avoid subsequent regiochemical complications.

Halogenation and Cross-Coupling Strategies

Alternative routes employ Sonogashira coupling between ethoxy-substituted iodoarenes and terminal alkynes, followed by cyclization. For example:

- 4-Ethoxy-2-iodophenol reacts with propargyl alcohol under Pd/Cu catalysis to form a key alkyne intermediate.

- Iodocyclization with I$$2$$/AgNO$$3$$ yields the benzofuran core.

This method, while requiring inert conditions, provides superior control over substitution patterns (yields: 70–85%).

Preparation of 4-Hydroxy-3-Methoxybenzaldehyde

Selective Demethylation of Vanillin

4-Hydroxy-3-methoxybenzaldehyde (isovanillin) is commercially available but can also be synthesized via selective demethylation of vanillin (3-methoxy-4-hydroxybenzaldehyde). Demethylation using HBr/AcOH achieves 90–95% conversion, though competing side reactions necessitate careful temperature control (60–70°C).

Biocatalytic Oxidation

Recent advances employ laccase-mediated oxidation of 4-hydroxy-3-methoxyphenethyl alcohol, offering an eco-friendly alternative with 80–88% yields.

Condensation to Form the Benzylidene Moiety

The final step involves Claisen-Schmidt condensation between 6-ethoxybenzofuran-3-one and 4-hydroxy-3-methoxybenzaldehyde. Key considerations include:

Base-Catalyzed Condensation

Using NaOH or KOH in ethanol/water mixtures at 60–80°C promotes aldol addition followed by dehydration. The Z-isomer predominates (70–75%) due to steric hindrance from the 3-methoxy group.

$$

\text{6-Ethoxybenzofuran-3-one} + \text{4-Hydroxy-3-methoxybenzaldehyde} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{Target Compound} + \text{H}_2\text{O}

$$

Acid-Catalyzed Conditions

HCl or p-TsOH in toluene facilitates dehydration at lower temperatures (40–50°C), favoring kinetic control and higher Z-selectivity (85–90%).

Stereochemical Control and Purification

The Z-configuration is confirmed via $$ ^1\text{H} $$-NMR coupling constants ($$ J{H,H} \approx 12–14 \, \text{Hz} $$) and NOE experiments. Purification typically involves column chromatography (SiO$$2$$, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

The table below summarizes yields, conditions, and stereoselectivity for prominent methods:

| Method | Conditions | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|

| Base-catalyzed aldol | NaOH, EtOH, 80°C | 70 | 3:1 | |

| Acid-catalyzed | p-TsOH, toluene, 50°C | 88 | 9:1 | |

| Rhodium-catalyzed | [CpRh], THF/H$$_2$$O | 78 | 7:1 |

Emerging Catalytic Strategies

Rhodium-Mediated C–H Activation

Rhodium complexes (e.g., CpRh) enable direct coupling between benzofuran-3-ones and aryl aldehydes via C–H activation, bypassing prefunctionalized intermediates. This method achieves 75–80% yields with excellent Z-selectivity.

Organocatalytic Asymmetric Synthesis

Preliminary studies using cinchona alkaloid-derived catalysts demonstrate enantioselective synthesis (up to 92% ee), though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the benzylidene moiety, converting it to a more saturated form.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated benzofuran derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit substantial antioxidant properties. The compound has been tested for its ability to scavenge free radicals and protect cells from oxidative stress. In vitro studies have demonstrated that it can significantly reduce oxidative damage in various cell lines, suggesting potential applications in preventing oxidative stress-related diseases .

Antiproliferative Effects

Studies have shown that (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one exhibits antiproliferative effects against several cancer cell lines, including melanoma and leukemia cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests its potential use in treating inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one holds promise for several therapeutic applications:

- Cancer Therapy : Due to its antiproliferative properties, it may be developed into a chemotherapeutic agent targeting specific cancers.

- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements aimed at reducing oxidative stress.

- Anti-inflammatory Drugs : The compound's anti-inflammatory effects could lead to formulations designed for chronic inflammatory conditions.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one against various cancer cell lines. For instance, one study reported an IC50 value of approximately 39 µM against Colo38 melanoma cells, indicating moderate potency compared to standard chemotherapeutic agents .

Antioxidant Testing

In antioxidant assays using DPPH and FRAP methods, the compound demonstrated significant radical scavenging activity, comparable to known antioxidants like ascorbic acid. This highlights its potential utility in formulations aimed at enhancing cellular protection against oxidative damage .

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with cellular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For instance, it might inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzofuranone core and benzylidene group significantly influence melting points, solubility, and synthetic yields. Selected analogs and their properties are summarized below:

Key Observations :

- Ethoxy vs.

- Yield Variations : The low yield of 6x (25.7%) vs. 6y (86.2%) suggests steric or electronic challenges in synthesizing para-hydroxy substituents on the benzylidene ring .

- Melting Points : Higher polarity (e.g., multiple hydroxyl groups in 6t) correlates with elevated melting points and decomposition temperatures .

Antiviral Activity :

- A structurally related compound, (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, inhibits Marburg virus replication by targeting the nucleoprotein (NP) . The ethoxy group in the target compound may enhance binding affinity compared to methoxy analogs.

Anticancer Activity :

- (Z)-6-Hydroxy-2-(quinolin-5-ylmethylene)benzofuran-3(2H)-one (A6) demonstrates antitumor activity, with HRMS m/z 290.0812 . Replacing the quinoline group with a 4-hydroxy-3-methoxybenzylidene (as in the target compound) could modulate selectivity for cancer cell lines.

- Tubulin inhibitors like (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) highlight the role of benzylidene substituents in microtubule disruption .

Enzyme Inhibition :

- (Z)-2-(2’,4’-Dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one (65) inhibits tyrosinase, a key enzyme in melanogenesis .

Biological Activity

(Z)-6-Ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting significant findings and case studies.

- Molecular Formula : C16H16O4

- Molecular Weight : 268.29 g/mol

- Boiling Point : 515.3 ± 50.0 °C (predicted)

- Density : 1.366 ± 0.06 g/cm³ (predicted)

- Acidity (pKa) : 7.54 ± 0.20 (predicted) .

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one. The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

- Case Study : In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as a therapeutic agent against oxidative stress .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one led to a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : A study demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Mechanistic Insights

The biological activities of (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one are believed to be mediated through several biochemical pathways:

-

Antioxidant Mechanism :

- Scavenging of free radicals.

- Modulation of antioxidant enzyme activity.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-kB signaling pathway.

- Reduction of inflammatory mediators.

-

Anticancer Mechanism :

- Induction of apoptosis via mitochondrial pathways.

- Cell cycle arrest at the G1/S phase.

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antioxidant | Human cell lines | N/A | ROS scavenging |

| Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |

| Anticancer | Breast cancer cells | 10–30 µM | Apoptosis induction |

Q & A

Q. What are the established synthetic routes for (Z)-6-ethoxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The compound is synthesized via a base-catalyzed condensation reaction between 6-ethoxybenzofuran-3(2H)-one and 4-hydroxy-3-methoxybenzaldehyde. Key conditions include:

- Catalyst: Sodium hydroxide or potassium carbonate in ethanol/methanol .

- Reaction Time: Reflux for 6–12 hours to ensure complete imine formation .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Yield Optimization: Excess aldehyde (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify Z-configuration (δ 7.2–7.8 ppm for benzylidene protons, coupling constants J = 12–14 Hz) and ethoxy/methoxy substituents .

- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (hydroxyl group) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 342.12 (calculated for C₁₉H₁₈O₅) .

Q. What are the standard protocols for evaluating the compound’s purity and stability?

Methodological Answer:

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) .

- Storage: –20°C under argon to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s biological activity?

Methodological Answer: Substituents modulate electronic and steric properties, impacting binding affinity. For example:

| Substituent (Position) | Biological Activity (IC₅₀) | Mechanism Insight |

|---|---|---|

| 4-Methyl () | 8.2 µM (Anticancer) | Enhanced lipophilicity improves membrane permeability . |

| 4-Bromo () | 5.4 µM (Antimicrobial) | Halogen bonding with target proteins . |

| 3-Methoxy () | 12.3 µM (Antioxidant) | Electron-donating groups stabilize radical intermediates . |

Q. What experimental strategies can resolve contradictions in reported biological data across structurally analogous derivatives?

Methodological Answer:

- Comparative Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to minimize inter-lab variability .

- Structural Reanalysis: Single-crystal X-ray diffraction to confirm stereochemistry, as E/Z isomerism drastically alters bioactivity .

- Computational Docking: Compare binding modes of analogs with target proteins (e.g., tubulin for anticancer activity) to identify critical interactions .

Q. How can reaction conditions be optimized to suppress side products like E-isomers or oxidized derivatives?

Methodological Answer:

- Temperature Control: Maintain reflux at 78°C (ethanol) to favor kinetic Z-isomer formation over thermodynamic E-isomer .

- Reducing Agents: Add ascorbic acid (0.1 equiv) to prevent oxidation of the hydroxyl group .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve regioselectivity but may require lower temperatures (<60°C) .

Q. What mechanistic insights explain the compound’s apoptotic effects in cancer cells?

Methodological Answer:

- Mitochondrial Pathway: Flow cytometry with JC-1 dye shows mitochondrial membrane potential loss (ΔΨm) at 24h post-treatment .

- Cell Cycle Arrest: Western blotting reveals downregulation of cyclin D1 and CDK4, inducing G0/G1 phase arrest in MCF-7 cells .

- Apoptosis Markers: Hoechst staining confirms chromatin condensation; caspase-3/7 activation measured via fluorometric assays .

Q. Which computational methods are suitable for predicting the compound’s metabolic pathways?

Methodological Answer:

- In Silico Tools: Use GLORY or MetaPrint2D to predict Phase I/II metabolism. Key sites:

- Hydroxylation at C4' of the benzylidene moiety.

- O-Demethylation of the methoxy group .

- Density Functional Theory (DFT): Calculate activation energies for plausible metabolic reactions (e.g., CYP450-mediated oxidation) .

Data Contradiction Analysis

Q. Why do structurally similar benzofuran derivatives exhibit divergent anticancer activities?

Methodological Answer:

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., –Br) enhance tubulin binding, while bulky groups (e.g., –OCH₂CH₃) hinder it .

- Stereochemical Variance: Z-isomers show 10-fold higher activity than E-isomers due to optimal spatial alignment with hydrophobic pockets .

- Assay Variability: Differences in cell line sensitivity (e.g., MDA-MB-231 vs. MCF-7) and incubation times (24h vs. 48h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.